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Compound of Interest

Compound Name: Chloramphenicol Palmitate

Cat. No.: B1668700 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history of use, and

key experimental data related to chloramphenicol and its prodrug, chloramphenicol
palmitate. It is intended to serve as a detailed resource, offering insights into the foundational

research that introduced this vital antibiotic and its subsequent adaptations for clinical use.

Executive Summary
Chloramphenicol, a broad-spectrum antibiotic, marked a pivotal moment in the history of

medicine as the first to be discovered and subsequently synthesized on a large scale. Isolated

in 1947 from the soil bacterium Streptomyces venezuelae, its potent antimicrobial activity

against a wide range of pathogens was quickly recognized.[1][2][3] However, the intensely

bitter taste of chloramphenicol presented a significant challenge for oral administration,

particularly in pediatric populations. This led to the development of chloramphenicol
palmitate, a tasteless ester prodrug, in 1952 by researchers at Parke, Davis & Co.[4] This

innovation ensured patient compliance and effective delivery of the active drug. This guide

delves into the historical context of these discoveries, presents detailed experimental protocols

from the era, summarizes key quantitative data, and illustrates the molecular mechanisms of

action and resistance.
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The story of chloramphenicol began in 1947 when a team of researchers, including Paul R.

Burkholder, John Ehrlich, and Quentin R. Bartz, in collaboration with Parke, Davis and

Company, isolated a new antibiotic from a culture of Streptomyces venezuelae found in a soil

sample from Venezuela.[1][2][3][5] This new compound, initially named Chloromycetin®,

demonstrated remarkable broad-spectrum activity against various Gram-positive and Gram-

negative bacteria, as well as rickettsiae.[2][6] Its first clinical application was not as an

antibacterial but as a highly effective treatment for typhus in 1947-1948.[7]

A significant breakthrough occurred in 1949 when Mildred C. Rebstock and her team at Parke-

Davis successfully determined the chemical structure of chloramphenicol and, shortly after,

achieved its complete chemical synthesis.[1][3][8][9][10][11] This was a landmark achievement,

making chloramphenicol the first antibiotic to be produced commercially by chemical synthesis

rather than by microbial fermentation.[8][12]

Despite its efficacy, the bitter taste of chloramphenicol was a major hurdle for oral formulations.

To address this, scientists at Parke, Davis & Co. developed chloramphenicol palmitate, an

ester of chloramphenicol and palmitic acid, in 1952.[4] This prodrug is inactive and tasteless,

and upon oral administration, it is hydrolyzed by intestinal esterases to release the active

chloramphenicol for absorption.[1][4][13] The oral suspension of chloramphenicol palmitate
became a crucial formulation, especially for pediatric use.[4][13]

The use of oral chloramphenicol formulations in the United States ceased in 1991 due to the

risk of aplastic anemia, a rare but serious side effect.[1][8] However, it remains on the World

Health Organization's List of Essential Medicines and is still used in specific situations and in

many parts of the world, particularly for serious infections where other antibiotics are not

suitable.[1][6]

Experimental Protocols
Isolation and Purification of Chloramphenicol from
Streptomyces venezuelae
The following protocol is a generalized representation of the methods used for the initial

isolation and purification of chloramphenicol.
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Objective: To isolate and purify chloramphenicol from a fermentation broth of Streptomyces

venezuelae.

Methodology:

Fermentation: A culture of Streptomyces venezuelae is grown in a suitable nutrient medium

under aerobic conditions. The fermentation is carried out for several days to allow for the

production of chloramphenicol.[1] A patent from the era describes incubating the culture for

three days at 22-24°C on a rotary shaker.[14]

Clarification: The fermentation broth is centrifuged or filtered to remove the bacterial cells

(mycelia).[1]

Solvent Extraction: The clarified broth is extracted with an organic solvent, such as ethyl

acetate, in which chloramphenicol is soluble.[1]

Adsorption Chromatography: The organic extract is concentrated and then passed through

an adsorption column, typically packed with activated charcoal, to which chloramphenicol

binds.[1]

Elution: The chloramphenicol is then eluted from the column using a more polar solvent.[1]

Crystallization: The eluate containing the purified chloramphenicol is concentrated, leading to

the crystallization of the antibiotic. The crystals are then collected and dried.[1]

Chemical Synthesis of Chloramphenicol
The first chemical synthesis of chloramphenicol was a significant achievement. The following is

a simplified representation of the multi-step synthesis developed by Rebstock and her team.

Objective: To chemically synthesize chloramphenicol.

Starting Material: p-nitroacetophenone

Key Steps:

Bromination: p-nitroacetophenone is brominated to form p-nitro-α-bromoacetophenone.
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Reaction with Hexamethylenetetramine: The resulting compound is reacted with

hexamethylenetetramine, followed by hydrolysis to yield p-nitro-α-aminoacetophenone

hydrochloride.

Acetylation: The amino group is acetylated.

Condensation with Formaldehyde: The acetylated compound is condensed with

formaldehyde.

Reduction: The ketone is reduced to a hydroxyl group.

Hydrolysis: The acetyl group is removed by hydrolysis.

Resolution of Diastereomers: The resulting racemic mixture is resolved to isolate the

biologically active D-threo isomer.

Dichloroacetylation: The amino group of the D-threo isomer is acylated with a dichloroacetyl

group to yield the final chloramphenicol product.

Synthesis of Chloramphenicol Palmitate
Chloramphenicol palmitate is synthesized through the esterification of chloramphenicol with

palmitic acid.

Objective: To synthesize chloramphenicol palmitate from chloramphenicol.

Methodology:

Reaction Setup: Chloramphenicol is reacted with palmitoyl chloride (the acid chloride of

palmitic acid) in the presence of a base, such as pyridine, which acts as a catalyst and

neutralizes the hydrochloric acid byproduct. The reaction is typically carried out in an organic

solvent.

Esterification: The primary hydroxyl group of chloramphenicol nucleophilically attacks the

carbonyl carbon of palmitoyl chloride, forming the ester linkage and releasing a chloride ion.

Purification: The resulting chloramphenicol palmitate is then purified, often by

crystallization, to remove any unreacted starting materials and byproducts. A patent
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describes a process of melting chloramphenicol palmitate, mixing it with a hot aqueous

solution containing a dispersing agent, and then cooling to form a suspension of fine

crystals.[15]

Quantitative Data
The following tables summarize key physicochemical and pharmacokinetic properties of

chloramphenicol and chloramphenicol palmitate.

Table 1: Physicochemical Properties

Property Chloramphenicol Chloramphenicol Palmitate

Molecular Formula C₁₁H₁₂Cl₂N₂O₅[5] C₂₇H₄₂Cl₂N₂O₆[5]

Molecular Weight 323.13 g/mol [5] 561.54 g/mol [5]

Melting Point 149-153 °C 87-95 °C

Solubility in Water
Slightly soluble (approx. 2.5

mg/mL)
Practically insoluble

logP (Octanol/Water) 1.14 ~8.74

Note: Some values are approximated from various sources.

Table 2: Pharmacokinetic Properties
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Parameter Chloramphenicol Chloramphenicol Palmitate

Bioavailability (Oral) ~80%[12][16]
~80% (as chloramphenicol

after hydrolysis)[12][16]

Protein Binding ~60%[16] N/A (prodrug)

Volume of Distribution 0.6 - 1.0 L/kg[12] N/A (prodrug)

Elimination Half-life 1.5 - 4.5 hours N/A (prodrug)

Metabolism
Primarily hepatic

glucuronidation[17]

Hydrolyzed in the small

intestine to

chloramphenicol[13][16]

Excretion
Primarily renal (as inactive

metabolites)[17]

Excreted as chloramphenicol

and its metabolites[17]

Therapeutic Plasma Conc.
10-20 µg/mL (peak), 5-10

µg/mL (trough)[17]
N/A

Mechanism of Action and Resistance
Mechanism of Action: Inhibition of Protein Synthesis
Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[18] It

specifically binds to the 50S subunit of the bacterial ribosome, at or near the peptidyl

transferase center.[16][18][19][20] This binding prevents the formation of peptide bonds

between amino acids, thereby halting the elongation of the polypeptide chain.[16][18][20]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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